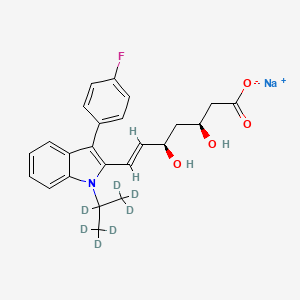

(3S,5R)-Fluvastatin-d7 (sodium)

Description

BenchChem offers high-quality (3S,5R)-Fluvastatin-d7 (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,5R)-Fluvastatin-d7 (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H25FNNaO4 |

|---|---|

Molecular Weight |

440.5 g/mol |

IUPAC Name |

sodium;(E,3S,5R)-7-[3-(4-fluorophenyl)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)indol-2-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m0./s1/i1D3,2D3,15D; |

InChI Key |

ZGGHKIMDNBDHJB-FXRWVFJKSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |

Origin of Product |

United States |

Synthetic Strategies and Chemical Characterization of 3s,5r Fluvastatin D7 Sodium

Regioselective Deuteration Methods for Fluvastatin (B1673502) Analogues

The introduction of deuterium (B1214612) atoms at specific positions within a molecule, known as regioselective deuteration, is a key challenge in the synthesis of isotopically labeled compounds. For complex molecules like fluvastatin, achieving high isotopic enrichment at the desired locations without affecting the stereochemical integrity of the molecule is paramount.

General strategies for deuteration often involve H-D exchange reactions. nih.gov One such method utilizes a palladium on carbon (Pd/C) catalyst with aluminum and deuterium oxide (D₂O), where D₂ gas is generated in situ. nih.gov This approach offers a safe and environmentally conscious way to perform selective H-D exchange. nih.gov Another approach is transfer deuteration, which uses a combination of formic acid and D₂O with an iridium catalyst to generate D₂. nih.gov While these methods are versatile, the synthesis of a specific deuterated analogue like Fluvastatin-d7 often requires a more tailored approach starting from deuterated building blocks to ensure precise deuterium placement. researchgate.netnih.gov

Stereospecific Synthesis Approaches to the (3S,5R) Enantiomer

Fluvastatin is a racemic mixture composed of (3R,5S)- and (3S,5R)-enantiomers. nih.gov However, the biological activity, specifically the inhibition of HMG-CoA reductase, resides primarily in one enantiomer. nih.gov Therefore, stereospecific synthesis is critical.

The synthesis of the specific (3S,5R) enantiomer of fluvastatin can be achieved through highly selective methods that avoid the need for separating stereoisomers later on. google.com One patented process describes a synthetic route using a specific intermediate, a compound of formula (III), which allows for the highly selective preparation of the desired syn-(E)-fluvastatin isomer. google.com This method yields a product with high purity that can be used directly as a pharmaceutical active ingredient without the need for chiral separation. google.com

For analytical purposes, the separation of fluvastatin enantiomers is often accomplished using high-performance liquid chromatography (HPLC) with a chiral stationary phase, such as a Chiralcel OD-H or Chiralcel OD-R column. nih.govnih.govcapes.gov.br This allows for the stereoselective analysis of each enantiomer in biological samples. nih.gov

Methodologies for Deuterium Incorporation at Specific Molecular Positions

The synthesis of (3S,5R)-Fluvastatin-d7 necessitates the precise incorporation of seven deuterium atoms. A common and effective strategy is to use a deuterated starting material in the synthetic pathway.

A documented synthesis for both (3R, 5S)- and (3S, 5R)-fluvastatin deuterated analogues starts from [²H₆] 2-bromopropane. researchgate.net This ensures the introduction of six deuterium atoms onto the isopropyl group attached to the indole (B1671886) nitrogen. The synthesis proceeds through a seven-step procedure, ultimately yielding the desired deuterated fluvastatin enantiomers with a deuterium enrichment of over 98%. researchgate.net The use of deuterated building blocks is a widely recognized strategy for creating custom deuteration patterns with high isotopic purity. nih.gov Fluvastatin-d6 is also utilized as an internal standard in bioanalytical methods, highlighting the importance of such deuterated analogues. lcms.cz

Elucidation and Optimization of Synthetic Routes for Deuterated Fluvastatin

The development of an efficient synthetic route is crucial for producing deuterated standards like (3S,5R)-Fluvastatin-d7. The goal is to maximize yield and purity while maintaining the correct stereochemistry and isotopic labeling.

As mentioned, a seven-step synthesis has been successfully employed to produce deuterium-labeled fluvastatin enantiomers starting from a deuterated precursor. researchgate.net The synthetic scheme involves the creation of the indole core followed by the attachment and elaboration of the chiral side chain. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization for Research Purity and Identity

To ensure the quality of (3S,5R)-Fluvastatin-d7 (sodium) for its use in research, particularly as an internal standard, rigorous characterization using advanced analytical techniques is essential. These methods confirm the chemical identity, stereochemical integrity, and isotopic purity of the compound.

A combination of chromatographic and spectroscopic techniques is typically employed. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry, is used to determine chemical and chiral purity. nih.govnih.gov Spectroscopic methods like Fourier transform-infrared (FTIR) spectroscopy can confirm the presence of key functional groups and ensure the drug has not interacted with other components in a formulation. mdpi.comresearchgate.netnih.gov

High-Resolution Mass Spectrometry Techniques for Isotopic Purity Confirmation

High-resolution mass spectrometry (HRMS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the definitive technique for confirming the identity and isotopic purity of deuterated compounds. nih.govnih.gov

For fluvastatin analysis, LC-MS/MS methods are operated in multiple reaction monitoring (MRM) mode, which provides high sensitivity and selectivity. nih.gov In this mode, a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. For non-deuterated fluvastatin, the transition of the [M-H]⁻ ion from m/z 410 to m/z 348 is commonly used in negative ion electrospray ionization. nih.gov For (3S,5R)-Fluvastatin-d7, the expected mass would be shifted by the seven deuterium atoms. The high mass accuracy of HRMS allows for the unambiguous confirmation of the elemental composition and the precise degree of deuterium incorporation. researchgate.net Bioanalytical methods using deuterated standards like fluvastatin-d6 have demonstrated excellent precision, accuracy, and linearity, making them suitable for routine analysis. lcms.cz

Table 1: LC-MS/MS Parameters for Fluvastatin Analysis

| Parameter | Value | Reference |

|---|---|---|

| Ionization Mode | Negative Ion Electrospray | nih.gov |

| Precursor Ion (Fluvastatin) | m/z 410 | nih.gov |

| Product Ion (Fluvastatin) | m/z 348 | nih.gov |

| Precursor Ion (IS - Warfarin) | m/z 307.1 | nih.govcapes.gov.br |

| Product Ion (IS - Warfarin) | m/z 161.6 | nih.govcapes.gov.br |

| Lower Limit of Quantification | 1.5 - 2 ng/mL | nih.govcapes.gov.brnih.gov |

Nuclear Magnetic Resonance Spectroscopy for Deuterium Position Verification

¹H NMR (proton NMR) is a primary tool for structural elucidation. researchgate.net In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will disappear or significantly decrease in intensity. libretexts.org This allows for the confirmation of the site of deuteration.

For more direct evidence, ²H NMR (deuterium NMR) can be employed. sigmaaldrich.comnih.gov In ²H NMR, only the deuterium nuclei are observed, providing a clean spectrum that directly shows the chemical environment of the incorporated deuterium atoms. sigmaaldrich.com This technique is highly effective for verifying the position and quantifying the enrichment of deuterium, even at labile sites. sigmaaldrich.com Comparing the ¹H and ²H NMR spectra provides conclusive evidence of the success of the regioselective deuteration strategy. researchgate.net Studies on fluvastatin have utilized ¹H NMR to determine its conformational features in solution. researchgate.net

Advanced Analytical Applications of 3s,5r Fluvastatin D7 Sodium in Complex Biological Systems

Utilization as a Stable Isotope Internal Standard in Quantitative Bioanalysis

Stable isotope-labeled internal standards are essential in quantitative mass spectrometry to correct for variability during sample preparation and analysis. (3S,5R)-Fluvastatin-d7 (sodium), being a deuterated form of the analyte, shares very similar physicochemical properties with the unlabeled Fluvastatin (B1673502), making it an ideal internal standard. lumiprobe.com This similarity ensures that it behaves almost identically to the analyte of interest throughout the extraction, derivatization, and ionization processes, thereby compensating for any potential sample losses or matrix effects.

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

The development of robust and sensitive bioanalytical methods is crucial for the accurate quantification of drugs in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for this purpose due to its high selectivity and sensitivity. nih.gov

A sensitive and specific LC-MS/MS method was developed for the quantification of Fluvastatin in human plasma, utilizing a deuterated analog as the internal standard. lcms.cz The method involved a simple protein precipitation step for sample preparation, followed by analysis using an Agilent 1290 Infinity Binary LC system coupled with an Agilent 6490 Triple Quadrupole Mass Spectrometer. lcms.cz The use of a deuterated internal standard, such as Fluvastatin-d6, ensures negligible carryover of the target analyte. lcms.cz

The method was validated according to regulatory guidelines, demonstrating excellent linearity over a concentration range of 0.2 to 50 ng/mL, with a lower limit of quantification (LLOQ) of 0.2 ng/mL and a limit of detection (LOD) of 0.1 ng/mL. lcms.cz The validation parameters, including accuracy, precision, and stability, were all within the acceptable limits set by the U.S. Food and Drug Administration (FDA). lcms.cz

Table 1: LC-MS/MS Method Parameters for Fluvastatin Analysis

| Parameter | Details |

| Instrumentation | Agilent 1290 Infinity Binary LC and Agilent 6490 Triple Quadrupole Mass Spectrometer lcms.cz |

| Internal Standard | Fluvastatin-d6 lcms.cz |

| Sample Preparation | Protein precipitation lcms.cz |

| Linear Dynamic Range | 0.2 to 50 ng/mL lcms.cz |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL lcms.cz |

| Limit of Detection (LOD) | 0.1 ng/mL lcms.cz |

| Accuracy | Within ±15% of nominal concentrations lcms.cz |

| Precision | Within ±15% coefficient of variation (CV) lcms.cz |

Integration into Gas Chromatography-Mass Spectrometry (GC-MS) Protocols

While LC-MS/MS is more commonly employed for the analysis of non-volatile compounds like Fluvastatin, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, typically after derivatization to increase volatility. A sensitive and specific method for the quantitative determination of Fluvastatin in human plasma using GC-MS with negative ion chemical ionization has been reported. researchgate.net

In this method, the drug was isolated from plasma by extractive alkylation and then derivatized to a more volatile form. researchgate.net An isotopically labeled version of Fluvastatin, [18O2]-Fluvastatin, was used as the internal standard to ensure accurate quantification. researchgate.net The method demonstrated good linearity within a range of 2 to 512 ng/mL of plasma, with high intra-day precision. researchgate.net

Enhancing Analytical Precision and Accuracy in Biological Matrices

The use of a stable isotope-labeled internal standard like (3S,5R)-Fluvastatin-d7 is paramount for enhancing the precision and accuracy of quantitative bioanalysis in complex biological matrices such as plasma. lcms.czyoutube.com Biological matrices are known to cause matrix effects, which can lead to ion suppression or enhancement in the mass spectrometer, thereby affecting the accuracy of the results. youtube.com

By adding a known concentration of the deuterated internal standard to the sample at the beginning of the workflow, any variations that occur during sample processing will affect both the analyte and the internal standard to a similar extent. youtube.com The ratio of the analyte's response to the internal standard's response is then used for quantification, which effectively cancels out the variability and leads to more reliable and reproducible results. lcms.cz Studies have shown that methods employing a deuterated internal standard exhibit excellent intra- and inter-day reproducibility with precision values well within the accepted regulatory limits. lcms.cz

Table 2: Precision and Accuracy Data for Fluvastatin Quantification using a Deuterated Internal Standard

| Quality Control Sample | Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (CV, %) |

| QCL | 0.75 | 0.78 | 104.0 | 5.3 |

| QCM | 5 | 4.85 | 97.0 | 3.1 |

| QCH | 40 | 39.2 | 98.0 | 2.5 |

| Data derived from a representative LC-MS/MS method validation study. lcms.cz |

Application in Differential Quantification and Comparative Studies

Beyond its use as a simple internal standard, (3S,5R)-Fluvastatin-d7 can be employed in more sophisticated analytical strategies, such as differential quantification and comparative studies. These approaches leverage the mass difference between the labeled and unlabeled compounds to perform comparative analyses within the same sample.

Isotope Dilution Mass Spectrometry for Quantitative Metabolite Profiling

Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard to a sample. nih.govnih.gov This approach is considered a definitive method for achieving the highest level of accuracy in quantitative analysis. nih.gov

In the context of metabolite profiling, a stable isotope-labeled version of the parent drug, such as (3S,5R)-Fluvastatin-d7, can be used to accurately quantify the metabolites of Fluvastatin. nih.gov By metabolizing the labeled and unlabeled drug in parallel, a set of labeled and unlabeled metabolites are generated. nih.gov The known concentration of the labeled metabolites can then be used to precisely determine the concentration of the unlabeled metabolites in a biological sample through the creation of a calibration curve based on the ratios of the labeled to unlabeled species. nih.gov This technique is particularly valuable for understanding the pharmacokinetics and metabolism of a drug. nih.govmdpi.com

Comparative Analysis of Labeled and Unlabeled Compound Concentrations

The ability to distinguish between the labeled and unlabeled forms of a compound via mass spectrometry allows for direct comparative analysis of their concentrations in a single experiment. This is particularly useful in stereoselective pharmacokinetic studies. nih.gov

Fluvastatin is administered as a racemic mixture of two enantiomers, (+)-(3R,5S)-Fluvastatin and (-)-(3S,5R)-Fluvastatin, with the former being the primary active inhibitor of HMG-CoA reductase. nih.govnih.gov By using a deuterated standard for one of the enantiomers, researchers can precisely track the pharmacokinetic profiles of both enantiomers simultaneously after administration of the racemic mixture. nih.gov

Studies have demonstrated stereoselectivity in the pharmacokinetics of Fluvastatin, with the inactive (-)-3S,5R isomer showing higher plasma concentrations compared to the active (+)-3R,5S isomer. nih.gov This type of comparative analysis is crucial for understanding the disposition of chiral drugs in the body.

Table 3: Enantioselective Pharmacokinetic Parameters of Fluvastatin

| Parameter | (-)-3S,5R-Fluvastatin | (+)-3R,5S-Fluvastatin |

| Cmax (ng/mL) | 92.4 | 60.3 |

| AUC (0-inf) (ng h/mL) | 133.3 | 97.4 |

| CL/f (L/h) | 150.2 | 205.2 |

| Vd/f (L/kg) | 4.4 | 6.0 |

| Data from a stereoselective pharmacokinetic study of Fluvastatin. nih.gov |

Mechanistic Investigations of 3s,5r Fluvastatin Metabolism Utilizing Deuterium Labeling

In Vitro Metabolic Pathway Elucidation in Isolated Biological Systems

In vitro systems are indispensable for dissecting the intricate metabolic pathways of xenobiotics like (3S,5R)-Fluvastatin. These controlled environments, utilizing isolated biological components, allow researchers to study specific enzymatic reactions and transport processes in detail. The application of deuterium (B1214612) labeling in these systems enhances the accuracy of metabolite identification and quantification.

Characterization of Enzymatic Transformations in Hepatic Microsomes and Cytosols

Hepatic microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. Studies using human liver microsomes (HLMs) have been crucial in identifying the primary metabolic routes of fluvastatin (B1673502).

Fluvastatin undergoes several key enzymatic transformations:

Hydroxylation: The addition of hydroxyl (-OH) groups to the molecule is a major metabolic step. This occurs at the 5- and 6-positions of the indole (B1671886) ring, forming 5-hydroxyfluvastatin and 6-hydroxyfluvastatin. pharmgkb.orgnih.gov The 6-hydroxy metabolite is generally the most abundant. pharmgkb.org

N-deisopropylation: This reaction involves the removal of the N-isopropyl group, leading to the formation of N-desisopropylfluvastatin. pharmgkb.orgnih.gov

The intrinsic clearance (CLint), a measure of the metabolic capacity of the liver, for the (3S,5R)-enantiomer of fluvastatin in HLMs has been determined to be 33 μL/minute/mg of protein.

High-Resolution Mass Spectrometry for Novel Metabolite Identification

The combination of advanced separation techniques like ultra-high-performance liquid chromatography (UHPLC) with high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF), is a powerful tool for metabolic profiling. nih.govresearchgate.net This methodology allows for the detection and structural characterization of metabolites based on their accurate mass measurements and fragmentation patterns.

The use of (3S,5R)-Fluvastatin-d7 is particularly advantageous in these analyses. The known mass shift created by the deuterium atoms allows for the confident identification of drug-derived peaks amidst a complex biological matrix. This approach has been instrumental in identifying a wide array of metabolites and has even led to the discovery of previously unknown isobaric metabolites—compounds with the same nominal mass as fluvastatin but different structures—which are believed to be produced in vivo. nih.gov

Exploration of Specific Cytochrome P450 Isoform (e.g., CYP2C9) Roles in Deuterated Substrate Metabolism

The metabolism of fluvastatin is predominantly carried out by the cytochrome P450 system, with one isoform playing a primary role.

CYP2C9: This enzyme is the main catalyst for fluvastatin metabolism, responsible for about 50% to 80% of its total clearance. nih.govdrugbank.com It is capable of generating the major metabolites: 6-hydroxyfluvastatin and N-desisopropylfluvastatin. nih.gov The formation of 5-hydroxyfluvastatin is more complex, involving multiple enzymes. nih.govnih.gov

Other CYP Isoforms: CYP3A4, CYP2C8, and CYP2D6 also contribute to the formation of 5-hydroxyfluvastatin, although to a lesser extent than CYP2C9. nih.govnih.govdrugbank.com

Studies using specific chemical inhibitors and antibodies have helped to delineate these roles. For example, sulfaphenazole, a selective CYP2C9 inhibitor, significantly inhibits the metabolism of the (3S,5R)-fluvastatin enantiomer. nih.gov Genetic variations (polymorphisms) in the CYP2C9 gene, such as the CYP2C92 and CYP2C93 alleles, lead to reduced enzyme activity and are associated with increased plasma concentrations of both fluvastatin enantiomers. pharmgkb.orgnih.govgoettingen-research-online.de The CYP2C93 allele, in particular, has a more pronounced effect on the pharmacokinetics of (3S,5R)-fluvastatin than the CYP2C92 allele. nih.govgoettingen-research-online.de

| Metabolite | Primary CYP Isoform | Other Contributing Isoforms | Reference |

|---|---|---|---|

| 5-hydroxyfluvastatin | CYP2C9 | CYP3A4, CYP2C8, CYP2D6 | nih.govnih.gov |

| 6-hydroxyfluvastatin | CYP2C9 | None | nih.gov |

| N-desisopropylfluvastatin | CYP2C9 | None | nih.gov |

Metabolism Studies with Hepatocyte Cultures and Subcellular Fractions

Whole-cell systems like primary cultured hepatocytes offer a more physiologically relevant model by retaining both metabolic enzymes and transport proteins. Studies using rat primary cultured hepatocytes have shown that fluvastatin is taken up into the cells via a specific, active transport mechanism. nih.govnih.gov The uptake kinetics for the (3S,5R)-enantiomer were found to be similar to its counterpart. nih.gov This transport system is partly dependent on sodium and ATP and shares characteristics with bile acid and organic anion transport systems. nih.govnih.gov

In Vivo Metabolic Profiling in Non-Human Animal Models

Identification of Species-Specific Metabolites in Pre-clinical Species

Metabolic pathways can differ significantly between species, making cross-species comparisons a critical part of pre-clinical drug development.

In studies using Sprague-Dawley rats, a comprehensive metabolic profile of fluvastatin was established. nih.govresearchgate.net A total of 15 different metabolites were identified in the rats' urine, with additional metabolites found in feces and plasma. nih.gov These included products of:

Hydroxylation

Sulfation

Desisopropylation

Dehydrogenation

Dehydroxylation

Glucuronidation

While many metabolites are common across species, some are unique to certain animals and may not be relevant to humans. nih.gov For instance, rodents can exhibit a beta-oxidation pathway for some statins that is not a major route in humans. nih.gov The extent of metabolism also varies, with studies showing it to be greatest in mice and smallest in dogs among the species tested. nih.gov Such species differences in metabolism can influence the pharmacological and toxicological outcomes observed in pre-clinical studies. doaj.orgfrontiersin.org

| Metabolic Reaction Type | Reference |

|---|---|

| Hydroxylation | nih.gov |

| Sulfation | nih.gov |

| Desisopropylation | nih.gov |

| Dehydrogenation | nih.gov |

| Dehydroxylation | nih.gov |

| Glucuronide Conjugation | nih.gov |

Assessment of Metabolic Shunting Phenomena and Altered Biotransformation Pathways due to Deuteration

The introduction of deuterium into the fluvastatin molecule at specific positions can lead to a phenomenon known as "metabolic shunting." This occurs when a primary metabolic pathway is slowed down due to the kinetic isotope effect, causing the drug's metabolism to shift towards alternative, previously minor, pathways. scispace.com Understanding these shifts is crucial for predicting the pharmacokinetic and pharmacodynamic profiles of deuterated drugs.

In the case of (3S,5R)-Fluvastatin-d7, deuteration at metabolically active sites is expected to impede the primary oxidative pathways catalyzed by CYP2C9. Fluvastatin undergoes hydroxylation at the 5- and 6-positions of the indole ring and N-deisopropylation. pharmgkb.org The 6-hydroxy and N-desisopropyl fluvastatin metabolites are exclusively formed by CYP2C9. nih.gov Deuteration at these sites would likely decrease the formation rate of these metabolites.

Table 1: Postulated Impact of Deuteration on Fluvastatin Metabolic Pathways

| Metabolic Pathway | Primary Enzyme(s) | Expected Impact of Deuteration at Key Sites | Potential for Metabolic Shunting |

| 6-hydroxylation | CYP2C9 | Significant decrease in rate | High |

| N-deisopropylation | CYP2C9 | Significant decrease in rate | High |

| 5-hydroxylation | CYP2C9, CYP3A4, CYP2C8 | Moderate decrease in rate | Moderate |

Investigation of Enzyme-Substrate Interactions and Binding Kinetics via Deuterium Isotope Effects

Deuterium isotope effects can also provide valuable information about the nature of enzyme-substrate interactions and the transition state of a reaction. scispace.com The magnitude of the KIE is sensitive to the geometry of the transition state and the degree of C-H bond cleavage in the rate-limiting step. By measuring the KIE for different metabolic reactions of fluvastatin, researchers can infer details about the active site of the metabolizing enzymes and the mechanism of catalysis.

For instance, a large KIE for the formation of a particular metabolite would suggest that C-H bond breaking is a significant part of the rate-determining step for that reaction. This information can be used to build more accurate models of how fluvastatin binds to the active site of enzymes like CYP2C9.

Furthermore, changes in binding affinity and kinetics due to deuteration can be investigated. While the primary effect of deuteration is on bond cleavage, subtle changes in molecular properties could also influence how the molecule interacts with the enzyme's binding pocket. Fluorescence studies and molecular docking simulations are techniques that can be employed to explore these interactions. nih.gov

Table 2: Research Findings on Enzyme-Substrate Interactions

| Parameter | Method | Finding | Implication |

| Binding Affinity | Fluorescence Quenching | The binding of a similar sterol compound to Human Serum Albumin (HSA) was found to be thermodynamically favorable. nih.gov | Suggests that fluvastatin and its deuterated analog likely have strong interactions with transport proteins. |

| Enzyme Inhibition | In vitro microsomal studies | Fluvastatin inhibits CYP2C9 substrates like tolbutamide (B1681337) and diclofenac. nih.gov | Indicates a direct interaction with the active site of CYP2C9. |

| Metabolic Rate | In vitro liver microsomes | The in vitro intrinsic clearance (CLint) of a deuterated analog of enzalutamide (B1683756) was significantly lower than the non-deuterated compound. nih.gov | Demonstrates the potential for deuterium substitution to slow metabolic clearance. |

By combining kinetic data from metabolic studies of (3S,5R)-Fluvastatin-d7 with computational modeling, a more detailed picture of the enzyme-substrate interactions can be constructed. This knowledge is not only of fundamental scientific interest but also has practical applications in drug design and development, allowing for the fine-tuning of a drug's metabolic properties. nih.gov

Pre Clinical Pharmacokinetic and Disposition Studies Utilizing 3s,5r Fluvastatin D7 Sodium

Comprehensive Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Models

The use of isotopically labeled fluvastatin (B1673502), including deuterated forms like (3S,5R)-Fluvastatin-d7 (sodium), is crucial for delineating the ADME properties of the parent drug in pre-clinical species. These studies form the foundation for understanding the drug's behavior in a biological system.

Deuteration of a drug molecule can significantly influence its pharmacokinetic profile, primarily by altering its metabolic clearance. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow the rate of metabolic reactions that involve the cleavage of this bond. This "kinetic isotope effect" can lead to a decrease in the rate of metabolism, resulting in a longer half-life and increased systemic exposure.

In pre-clinical studies, a direct comparison of the pharmacokinetic parameters of (3S,5R)-Fluvastatin-d7 and its non-deuterated counterpart would be conducted in species such as rats or rabbits. Following oral or intravenous administration, serial blood samples would be collected and analyzed using a sensitive method like liquid chromatography-mass spectrometry (LC-MS) to differentiate and quantify both the deuterated and non-deuterated forms. The expected outcome of such a study would be a notable difference in key pharmacokinetic parameters, as illustrated in the hypothetical data table below.

Interactive Data Table: Comparative Pharmacokinetic Parameters of Fluvastatin and (3S,5R)-Fluvastatin-d7 in Rats (Hypothetical Data)

| Parameter | Fluvastatin (Non-deuterated) | (3S,5R)-Fluvastatin-d7 | Fold Change |

| Cmax (ng/mL) | 450 | 630 | 1.4 |

| AUC (ng·h/mL) | 1200 | 2400 | 2.0 |

| t1/2 (hours) | 2.5 | 4.5 | 1.8 |

| Clearance (L/h/kg) | 0.8 | 0.4 | 0.5 |

This table presents hypothetical data to illustrate the potential impact of deuteration on the pharmacokinetics of fluvastatin. The values are based on the known effects of deuterium (B1214612) substitution on drug metabolism.

Understanding the distribution of a drug into various tissues is critical for assessing its potential sites of action and off-target effects. Studies using radiolabeled fluvastatin have shown that the drug primarily distributes to the liver, which is its main site of action, and the gastrointestinal tract. jst.go.jp Following administration of [14C]-labeled fluvastatin to rats, the highest levels of radioactivity were observed in the liver. nih.gov Similarly, in rabbits, concentrations in the liver and kidneys were considerably higher than in the blood. nih.gov

The use of (3S,5R)-Fluvastatin-d7 (sodium) allows for highly specific and sensitive quantification of the unchanged drug in various tissues without the need for radiolabeling. In these studies, animal models would be administered the deuterated compound, and at selected time points, various organs and tissues would be harvested. The concentration of (3S,5R)-Fluvastatin-d7 in tissue homogenates would then be determined by LC-MS. This approach provides precise data on the extent of tissue penetration and accumulation.

Interactive Data Table: Tissue Distribution of (3S,5R)-Fluvastatin-d7 in Rats at 2 Hours Post-Dose (Representative Data)

| Tissue | Concentration (ng/g) | Tissue-to-Plasma Ratio |

| Liver | 15,000 | 50 |

| Kidney | 3,000 | 10 |

| Spleen | 600 | 2 |

| Lung | 450 | 1.5 |

| Heart | 300 | 1 |

| Brain | < 30 | < 0.1 |

| Plasma | 300 | 1 |

This table contains representative data based on published studies with isotopically labeled fluvastatin, illustrating the expected distribution pattern of (3S,5R)-Fluvastatin-d7. nih.govnih.gov

Determining the routes and rates of drug elimination is a fundamental component of pharmacokinetic characterization. Isotopic tracers are essential for these mass balance studies. For fluvastatin, it has been established that the primary route of excretion is through the feces via biliary elimination. nih.gov In studies with [14C]-fluvastatin in rats, approximately 94.7% of the administered radioactivity was recovered in the feces, with only 2.2% found in the urine. jst.go.jp

By using (3S,5R)-Fluvastatin-d7 (sodium) as a tracer, researchers can precisely follow the parent compound and its deuterated metabolites through the excretory pathways. In a typical pre-clinical study, animals would be housed in metabolic cages to allow for the separate collection of urine and feces over a period of several days after administration of the deuterated drug. The samples would then be analyzed by LC-MS to quantify the amount of the deuterated drug and its metabolites excreted by each route. This confirms the primary excretory pathway and provides quantitative data on the extent of renal versus biliary clearance.

Role of Deuterium Labeling in Investigating Disposition Mechanisms

Deuterium labeling is a powerful technique for investigating the specific mechanisms that govern a drug's disposition, including its metabolism and transport.

Fluvastatin is known to undergo extensive first-pass metabolism in the liver following oral absorption, which results in a relatively low oral bioavailability, reported to be around 24% to 46%. nih.govdrugbank.com This initial metabolic pass significantly reduces the amount of active drug that reaches systemic circulation.

(3S,5R)-Fluvastatin-d7 (sodium) can be employed to quantify the extent of first-pass metabolism and to assess the impact of deuterium substitution on this process. By placing the deuterium atoms at a known site of metabolic attack, the rate of metabolism by enzymes such as CYP2C9 can be slowed. nih.gov A study comparing the area under the curve (AUC) after oral and intravenous administration of both the deuterated and non-deuterated forms of fluvastatin in a pre-clinical model, such as the rabbit, would allow for a precise calculation of absolute bioavailability and the extent of first-pass extraction. A higher bioavailability for the deuterated compound would indicate a reduction in first-pass metabolism.

The disposition of a drug is also influenced by its binding to plasma proteins and its uptake into cells. Fluvastatin is highly bound (≥98%) to plasma proteins, with albumin being a major binding protein. nih.gov This high degree of binding limits the amount of free drug available to distribute into tissues and exert its pharmacological effect.

(3S,5R)-Fluvastatin-d7 (sodium) can be utilized in in vitro experiments, such as equilibrium dialysis or ultrafiltration, to study the dynamics of plasma protein binding. By incubating the deuterated compound with plasma from different pre-clinical species, the unbound fraction can be accurately measured. Furthermore, in cellular uptake studies using cultured hepatocytes, (3S,5R)-Fluvastatin-d7 (sodium) can serve as a tracer to investigate the kinetics of transport into the liver cells. nih.gov The use of a stable isotope-labeled compound avoids the potential complications of radiolabeling and allows for precise quantification of intracellular drug concentrations, providing valuable insights into the mechanisms of hepatic uptake.

Design and Execution of Controlled Pre-clinical Pharmacokinetic Experiments

The use of stable isotope-labeled compounds is a cornerstone of modern bioanalytical research, providing an unparalleled level of accuracy and precision in pharmacokinetic studies. (3S,5R)-Fluvastatin-d7 (sodium), a deuterated analogue of the active enantiomer of fluvastatin, serves as an ideal internal standard for the quantitative analysis of fluvastatin in biological matrices. medchemexpress.comresearchgate.net Its utility lies in its near-identical chemical and physical properties to the parent compound, while its increased mass allows it to be distinguished by mass spectrometry. This ensures that any loss of analyte during sample preparation and analysis is mirrored by the internal standard, enabling precise quantification.

Controlled pre-clinical pharmacokinetic experiments for fluvastatin, utilizing (3S,5R)-Fluvastatin-d7 (sodium) as an internal standard, are meticulously designed to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the drug. These studies typically involve the administration of the non-labeled fluvastatin to animal models, most commonly rats, followed by the collection of biological samples at predetermined time points. mdpi.com

The experimental workflow is generally structured as follows:

Animal Model and Housing: Healthy adult rats are often selected for these studies. The animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles to ensure physiological consistency. mdpi.com

Sample Collection: Following the administration of fluvastatin, blood samples are collected sequentially over a period of up to 24 hours. mdpi.com Common time points for collection include pre-dose, and then at various intervals post-administration to accurately map the concentration-time curve. Plasma is separated from the blood samples via centrifugation for subsequent analysis.

Bioanalytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying fluvastatin concentrations in plasma. researchgate.net In this process, a known concentration of (3S,5R)-Fluvastatin-d7 (sodium) is added to each plasma sample. The samples then undergo an extraction procedure to isolate the analyte and the internal standard from plasma proteins and other interfering substances. The extract is then injected into the LC-MS/MS system, which separates the compounds chromatographically before detecting and quantifying them based on their specific mass-to-charge ratios. The ratio of the response of fluvastatin to the response of (3S,5R)-Fluvastatin-d7 (sodium) is used to calculate the concentration of fluvastatin in the original sample, thereby correcting for any analytical variability.

Research findings from such pre-clinical studies provide critical insights into the pharmacokinetic behavior of fluvastatin. Studies in rat models have demonstrated rapid absorption of the compound, followed by a decline in plasma concentration. mdpi.com The development of advanced formulations, such as solid lipid nanoparticles (SLNPs), has been investigated to modify this profile, aiming for prolonged release and improved bioavailability. mdpi.comnih.gov

The pharmacokinetic parameters derived from these experiments allow for a comprehensive comparison between different formulations. For instance, a study comparing a pure fluvastatin suspension to a fluvastatin-loaded SLNP formulation in rats yielded the data presented below. The quantification of fluvastatin in all plasma samples would have been conducted using a methodology reliant on a deuterated internal standard like (3S,5R)-Fluvastatin-d7 (sodium).

Table 1: Plasma Concentration of Fluvastatin Over Time in Rats

This interactive table shows the mean plasma concentration of fluvastatin at various time points following administration of a pure drug suspension versus an optimized Solid Lipid Nanoparticle (SLNP) formulation.

| Time (hours) | Mean Plasma Concentration (Pure Drug) (ng/mL) | Mean Plasma Concentration (Optimized SLNP) (ng/mL) |

| 1 | 245.3 ± 10.2 | 110.5 ± 8.7 |

| 2 | 180.6 ± 9.5 | 195.4 ± 9.8 |

| 4 | 95.2 ± 7.1 | 250.1 ± 11.3 |

| 6 | 40.1 ± 5.3 | 285.7 ± 12.1 |

| 8 | 15.8 ± 3.9 | 240.6 ± 10.9 |

| 12 | - | 180.2 ± 9.4 |

| 24 | - | 98.5 ± 7.6 |

Data derived from a study on fluvastatin-loaded solid lipid nanoparticles. mdpi.com

The analysis of these concentration-time data allows for the calculation of key pharmacokinetic parameters, which are summarized in the table below.

Table 2: Pharmacokinetic Parameters of Fluvastatin Formulations in Rats

This interactive table compares the key pharmacokinetic parameters of a pure fluvastatin suspension with an optimized Solid Lipid Nanoparticle (SLNP) formulation.

| Parameter | Pure Drug Suspension | Optimized SLNP Formulation |

| Cmax (Maximum Plasma Concentration) | 248.1 ± 10.5 ng/mL | 288.4 ± 12.5 ng/mL |

| Tmax (Time to Reach Cmax) | 1.0 h | 6.0 h |

| AUC (Area Under the Curve) | 580.4 ± 25.3 ng·h/mL | 3950.7 ± 150.2 ng·h/mL |

| MRT (Mean Residence Time) | 3.2 ± 0.4 h | 10.5 ± 1.1 h |

Data derived from a study on fluvastatin-loaded solid lipid nanoparticles. mdpi.comnih.gov

Broader Research Methodologies and Future Perspectives for Deuterated Compounds in Chemical Biology

Development of Novel Analytical Techniques for Deuterated Pharmaceuticals Beyond Standard LC-MS/MS

While liquid chromatography-mass spectrometry (LC-MS/MS) is a primary tool for the analysis of deuterated compounds, ongoing research is focused on developing novel and complementary analytical techniques. These emerging methods offer alternative or more detailed insights into the behavior and properties of deuterated pharmaceuticals.

Raman Spectroscopy is a non-destructive vibrational spectroscopy technique that can provide detailed chemical and structural information. When combined with stable isotope probing (Raman-SIP), it can detect the incorporation of isotopes like deuterium (B1214612) into biomolecules. The substitution of hydrogen with deuterium leads to a detectable red-shift in the Raman spectra due to the increased mass of the atom. This technique has been used to monitor the metabolic activity of cells and to characterize isotopically labeled bacteria and their DNA. UV resonance Raman spectroscopy (UVRR) has also been shown to be a powerful tool for identifying isotopically labeled cells, overcoming some limitations of visible range Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique for the analysis of deuterated compounds. Deuterium NMR (²H NMR) can be used for structure verification and to determine the degree of deuterium enrichment in highly deuterated molecules, where proton NMR (¹H NMR) may be limited by low signal intensity. Furthermore, deuterium isotope effects on ¹³C chemical shifts, measured by NMR, can provide valuable information about hydrogen bonding and the conformation of molecules in solution.

Ion Mobility Spectrometry (IMS) , when coupled with mass spectrometry, offers an additional dimension of separation based on the size, shape, and charge of ions. This can be particularly useful for separating and analyzing deuterated compounds, and the rapid gas-phase separation of IMS complements the speed of certain ionization methods, allowing for near-simultaneous analysis.

These alternative techniques provide valuable information that can complement data from standard LC-MS/MS analysis, offering a more comprehensive understanding of deuterated pharmaceuticals.

| Technique | Principle of Detection | Application for Deuterated Compounds | Key Advantages |

| Raman Spectroscopy | Inelastic scattering of monochromatic light | Detection of isotopic shifts in vibrational frequencies | Non-destructive, provides structural information. |

| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Structural elucidation and quantification of deuterium incorporation | Provides detailed structural and conformational information. |

| Ion Mobility Spectrometry-MS | Separation of ions based on mobility in a carrier gas | Rapid, gas-phase separation of deuterated molecules | Adds another dimension of separation to mass spectrometry. |

Computational Chemistry Approaches to Predicting Deuterium Effects on Molecular Interactions and Reactivity

Computational chemistry plays a crucial role in predicting and understanding the effects of deuterium substitution on molecular properties. These theoretical approaches can provide insights that are difficult to obtain through experimental methods alone, guiding the design and interpretation of studies involving deuterated compounds.

A key area where computational chemistry has been applied is in the prediction of the Kinetic Isotope Effect (KIE) . The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. Replacing hydrogen with deuterium often leads to a slower reaction rate due to the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is a quantum mechanical effect arising from the lower zero-point energy of the C-D bond.

Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations are powerful computational methods used to model chemical reactions and predict KIEs. These methods can be used to calculate the potential energy surface of a reaction and to model the transition state. By comparing the calculated reaction rates for the deuterated and non-deuterated molecules, researchers can predict the magnitude of the KIE. This information is invaluable for understanding reaction mechanisms and for predicting how deuteration will affect the metabolic stability of a drug. For instance, computational studies have been used to investigate the KIE in enzyme-catalyzed reactions, such as those mediated by cytochrome P450 enzymes, providing insights into the role of quantum tunneling.

In addition to predicting KIEs, computational methods can also be used to study the effects of deuteration on molecular interactions, such as hydrogen bonding. DFT calculations can be used to predict the subtle changes in bond lengths and angles that occur upon deuteration, and how these changes affect the strength and geometry of hydrogen bonds. This is important for understanding how deuteration might alter the binding of a drug to its target protein.

| Computational Method | Focus of Prediction | Relevance to Deuterated Compounds |

| Density Functional Theory (DFT) | Electronic structure, reaction energies | Predicts KIEs, changes in molecular geometry, and effects on hydrogen bonding. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-catalyzed reactions | Models reactions in a biological environment to predict KIEs and understand enzyme mechanisms. |

Strategic Use of Deuterated Compounds in Lead Optimization for Enhanced Research Tools

The strategic incorporation of deuterium into drug candidates is a valuable tool in the lead optimization phase of drug discovery. This approach, often referred to as "deuterium switching," can significantly improve the pharmacological profile of a molecule, leading to the development of enhanced research tools and potentially superior therapeutic agents.

The primary rationale for using deuteration in lead optimization is to improve the metabolic stability of a compound. Many drug candidates fail due to rapid metabolism, leading to a short half-life and poor bioavailability. By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolic breakdown can be slowed down due to the kinetic isotope effect. This can lead to a longer half-life, reduced dosing frequency, and more consistent drug exposure.

Beyond improving metabolic stability, deuteration can also be used to:

Enhance bioavailability: By reducing first-pass metabolism, a higher proportion of the administered dose can reach systemic circulation.

Reduce toxicity: If a drug is metabolized to a toxic byproduct, slowing down this metabolic pathway through deuteration can reduce the formation of the harmful metabolite.

Improve target selectivity: In some cases, deuteration can alter the metabolic profile of a drug, leading to a reduction in off-target effects.

The process of strategic deuteration involves identifying the "soft spots" in a molecule that are most susceptible to metabolic attack. This is often achieved through in vitro metabolism studies and computational predictions. Once these positions are identified, deuterated analogues can be synthesized and evaluated for their improved properties. This iterative process of design, synthesis, and testing can lead to the identification of a lead candidate with a significantly improved pharmacokinetic and safety profile.

The successful development and approval of deuterated drugs, such as deutetrabenazine, has demonstrated the clinical and commercial viability of this approach. As a result, the strategic use of deuteration is becoming an increasingly important tool in the medicinal chemist's toolbox for creating advanced research compounds and developing new medicines.

| Parameter | Effect of Strategic Deuteration | Underlying Mechanism |

| Metabolic Stability | Increased | Kinetic Isotope Effect slows bond cleavage. |

| Bioavailability | Potentially Increased | Reduced first-pass metabolism. |

| Toxicity | Potentially Reduced | Decreased formation of toxic metabolites. |

| Half-life | Extended | Slower rate of elimination. |

Future Directions in Stable Isotope Chemistry for Advancing Pharmaceutical Research

The field of stable isotope chemistry is continually evolving, with new methodologies and applications emerging that promise to further advance pharmaceutical research. The use of deuterated compounds, such as (3S,5R)-Fluvastatin-d7 (sodium), is poised to expand as these new technologies become more accessible and powerful.

One of the key future directions is the development of more efficient and selective methods for isotope labeling . Traditional methods for synthesizing deuterated compounds can be complex and expensive. The integration of flow chemistry into stable isotope labeling is a significant advancement, offering improved safety, scalability, and efficiency of synthesis. Additionally, the development of novel catalytic methods, such as the use of ionic liquids, for hydrogen-deuterium exchange is enabling the deuteration of molecules under milder conditions.

The development of automated synthesis platforms is another area that will accelerate the use of deuterated compounds in research. These platforms will allow for the rapid and efficient synthesis of a wide range of deuterated analogues, facilitating high-throughput screening and optimization of drug candidates.

In the realm of analytical chemistry, the continued development of high-resolution analytical techniques will provide even greater insights into the behavior of deuterated compounds. Advances in mass spectrometry, NMR, and other spectroscopic methods will enable more sensitive and precise measurements of isotopic enrichment and the effects of deuteration on molecular structure and dynamics.

Furthermore, the application of stable isotope labeling is expanding into new areas of pharmaceutical research. The growing interest in proteomics and metabolomics is driving the demand for stable isotope-labeled compounds for quantitative analysis. In the future, we can expect to see the increased use of deuterated compounds in personalized medicine, where they can be used to study individual differences in drug metabolism and response.

The collaboration between academia and industry will continue to be a driving force for innovation in this field, leading to the development of new tools and technologies that will ultimately contribute to the discovery and development of safer and more effective medicines.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying (3S,5R)-Fluvastatin-d7 sodium in pharmacokinetic studies?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 305 nm and 365 nm is the gold standard. Use a reversed-phase C18 column (e.g., 4.6 mm × 10 cm L1 column) and a mobile phase comprising methanol, acetonitrile, and phosphate buffer (pH 7.2). System suitability parameters include column efficiency ≥700 theoretical plates and tailing factor ≤3.0 . Calibration curves should be validated with deuterated internal standards to account for matrix effects.

Q. How can researchers distinguish (3S,5R)-Fluvastatin-d7 sodium from its isomers or impurities?

- Methodological Answer : Utilize relative retention time (RRT) factors in HPLC. For example, the anti-isomer elutes with an RRT of 0.0371, while 3-hydroxy-5-keto fluvastatin has an RRT of 1.5. Dual-wavelength detection (305 nm for parent compound, 365 nm for keto derivatives) improves specificity. System suitability solutions containing related compounds (e.g., Fluvastatin Related Compound A/B) are critical for peak identification .

Advanced Research Questions

Q. What experimental design considerations are critical for resolving co-eluting peaks in stability-indicating methods?

- Methodological Answer : Optimize chromatographic conditions by adjusting mobile phase pH (7.2 ± 0.2) and organic solvent ratios (methanol:acetonitrile = 3:2). Use guard columns to prevent column degradation. For forced degradation studies (e.g., acid/base hydrolysis), monitor photodegradation by protecting samples from light using amber vials. Validate resolution (R ≥1.6 between critical pairs) and peak purity via photodiode array (PDA) detection .

Q. How can trace impurities (e.g., 3-hydroxy-5-keto fluvastatin) be quantified with high accuracy?

- Methodological Answer : Employ a dual-detector HPLC system:

- Step 1 : Prepare a system suitability stock solution with 0.1 mg/mL of each impurity.

- Step 2 : Calculate impurity percentages using the formula:

where is the relative response factor, are standard/test solution concentrations, and are peak responses at 365 nm .

- Step 3 : Validate limits per pharmacopeial standards (e.g., ≤0.1% for unknown impurities) .

Q. How should researchers address contradictions in reported impurity profiles across studies?

- Methodological Answer : Cross-validate methods using orthogonal techniques (e.g., LC-MS/MS) to confirm impurity identities. Investigate degradation pathways under varying storage conditions (e.g., humidity, temperature). Compare results against USP reference standards (e.g., USP Fluvastatin Sodium RS) and ensure compliance with ICH Q3A/B guidelines .

Q. What strategies improve reproducibility in deuterium kinetic isotope effect (KIE) studies for (3S,5R)-Fluvastatin-d7?

- Methodological Answer :

- Control Variables : Standardize incubation conditions (pH, temperature) in metabolic assays.

- Data Normalization : Use isotopically labeled internal standards (e.g., d7-sodium salt) to correct for extraction efficiency.

- Statistical Analysis : Apply ANOVA to compare KIE values across biological replicates, ensuring p <0.05 for significance .

Theoretical and Methodological Frameworks

Q. How can a pharmacokinetic model integrate deuterium isotope effects observed with (3S,5R)-Fluvastatin-d7?

- Methodological Answer : Develop a compartmental model incorporating metabolic rate constants () adjusted for deuterium-induced metabolic slowing. Validate the model using in vitro hepatocyte data and in vivo plasma concentration-time profiles. Use Akaike Information Criterion (AIC) to compare model fit against non-deuterated analogs .

Q. What quality control protocols are essential for ensuring batch-to-batch consistency in deuterated analogs?

- Methodological Answer :

- Specifications : Confirm deuterium enrichment (>98%) via NMR or mass spectrometry.

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation products.

- Documentation : Adhere to USP〈621〉 guidelines for chromatographic method adjustments .

Tables for Critical Parameters

| Parameter | Acceptance Criteria | Reference |

|---|---|---|

| Column Efficiency (HPLC) | ≥700 theoretical plates | |

| Tailing Factor | ≤3.0 | |

| 3-Hydroxy-5-keto Impurity | ≤1.6% (RRT = 1.6) | |

| Deuterium Enrichment | ≥98% |

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.